molecular formula C14H23NO3 B13080659 tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate

tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate

Katalognummer: B13080659
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: RNBXITGANUIKEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 7-oxo-1-azaspiro[45]decane-1-carboxylate is a chemical compound with the molecular formula C14H23NO3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-oxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of tert-butylamine with a suitable cyclic ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the spiro compound. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 7-oxo-1-azaspiro[4.5]decane-1-carboxylate may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then purified using industrial-scale techniques, such as distillation or large-scale chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 7-oxo-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized spiro compounds .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 7-oxo-1-azaspiro[4.5]decane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of tert-Butyl 7-oxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl 7-oxo-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific spiro structure and the presence of both a ketone and a carboxylate group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry. Additionally, its potential biological activities and applications in various fields further highlight its uniqueness compared to similar compounds .

Eigenschaften

Molekularformel

C14H23NO3

Molekulargewicht

253.34 g/mol

IUPAC-Name

tert-butyl 7-oxo-1-azaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-5-8-14(15)7-4-6-11(16)10-14/h4-10H2,1-3H3

InChI-Schlüssel

RNBXITGANUIKEG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC12CCCC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.